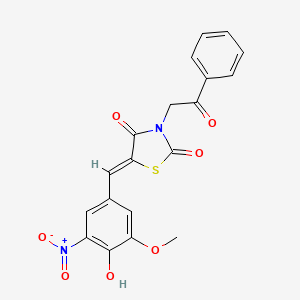
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is involved in many cellular processes, including cell growth, survival, and metabolism. LY294002 has been shown to have a wide range of applications in scientific research, including cancer research, neuroscience, and immunology.
Mécanisme D'action
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone works by binding to the ATP-binding site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets. This leads to a decrease in Akt and mTOR signaling, which can result in decreased cell growth and survival. 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to regulate synaptic plasticity and memory formation. In immune cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to modulate cytokine production and T cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. It is also relatively easy to use and has a well-established protocol for dosing and administration. However, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone also has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the cell type and context. Additionally, its specificity for PI3K can be affected by other factors, such as the presence of other kinases or signaling pathways.
Orientations Futures
There are several future directions for research involving 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone. One area of interest is the development of more specific and potent inhibitors of PI3K. Another area of interest is the identification of novel targets downstream of PI3K that may be involved in cancer cell growth and survival. Additionally, there is interest in using 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone in combination with other drugs or therapies to enhance its efficacy and reduce toxicity. Finally, there is interest in using 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone as a tool for studying the role of PI3K in other cellular processes, such as autophagy and cell migration.
Méthodes De Synthèse
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 2-aminobenzophenone with an aldehyde followed by a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been widely used in scientific research as a tool for studying the PI3K/Akt/mTOR signaling pathway. This compound has been shown to inhibit the activity of PI3K in a dose-dependent manner, leading to downstream effects on Akt and mTOR signaling. 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been used to study the role of PI3K in cancer cell growth and survival, as well as in the regulation of neuronal function and immune cell activation.
Propriétés
IUPAC Name |
7-fluoro-3-[(E)-3-phenylprop-2-enyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-14-8-9-15-16(11-14)19-12-20(17(15)21)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNOKWUKTXWGJM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)

![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![2-(benzyl{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5028282.png)
![N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)

![1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5028288.png)
![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)
![2-{[2-(2-ethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5028303.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5028307.png)
![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5028324.png)
